molecular formula C12H18O3 B14090110 1,3,5-Tris(methoxymethyl)benzene

1,3,5-Tris(methoxymethyl)benzene

Cat. No.: B14090110
M. Wt: 210.27 g/mol
InChI Key: YOACRGUTUXJZBA-UHFFFAOYSA-N
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Description

1,3,5-Tris(methoxymethyl)benzene is an organic compound with the molecular formula C12H18O3 and a molecular weight of 204.35 g/mol . As a benzene derivative with three ether-functionalized arms, it primarily serves as a versatile building block and synthetic intermediate in organic chemistry and materials science research. The methoxymethyl groups are reactive sites that can be further modified, making this compound a potential precursor for constructing more complex molecular architectures, such as dendrimers and star-shaped polymers . Its structure suggests potential utility in developing novel organic frameworks and as a crosslinking agent in polymer chemistry. Researchers value this compound for its application in creating advanced materials with tailored properties. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for personal application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1,3,5-tris(methoxymethyl)benzene

InChI

InChI=1S/C12H18O3/c1-13-7-10-4-11(8-14-2)6-12(5-10)9-15-3/h4-6H,7-9H2,1-3H3

InChI Key

YOACRGUTUXJZBA-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC(=C1)COC)COC

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3,5 Tris Methoxymethyl Benzene and Its Derivatives

Direct Synthetic Routes to 1,3,5-Tris(methoxymethyl)benzene

The most direct and common method for synthesizing this compound involves the nucleophilic substitution of a pre-functionalized benzene (B151609) core. This is typically achieved via the Williamson ether synthesis, a robust and well-established reaction in organic chemistry. byjus.comquora.com The process starts with a 1,3,5-tris(halomethyl)benzene precursor, which is reacted with sodium methoxide (B1231860).

The precursors, 1,3,5-Tris(bromomethyl)benzene (B90972) chemicalbook.comsigmaaldrich.com and 1,3,5-Tris(chloromethyl)benzene nih.govnist.gov, are readily prepared and commercially available. The reaction proceeds through an S_N2 mechanism, where the methoxide ion (CH₃O⁻) acts as a nucleophile and displaces the halide ion (Br⁻ or Cl⁻) from the benzylic positions of the starting material. quora.comchegg.com Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically employed to facilitate the reaction. byjus.com

Table 1: Direct Synthesis via Williamson Ether Synthesis
PrecursorReagentSolventTypical ConditionsProduct
1,3,5-Tris(bromomethyl)benzeneSodium Methoxide (CH₃ONa)THF or DMF50-100 °C, 1-8 hoursThis compound
1,3,5-Tris(chloromethyl)benzeneSodium Methoxide (CH₃ONa)THF or DMF50-100 °C, 1-8 hoursThis compound

Transformations from Precursor Aromatic Systems

An alternative approach to synthesizing this compound involves building the desired functionality from a more basic aromatic framework. This multi-step route offers flexibility and can be adapted from various starting materials.

A common pathway begins with the oxidation of 1,3,5-trialkylbenzenes, such as 1,3,5-triisopropylbenzene (B165165). google.com Catalytic oxidation of 1,3,5-triisopropylbenzene with molecular oxygen in the presence of a heavy metal catalyst yields Trimesic acid (Benzene-1,3,5-tricarboxylic acid). google.comwikipedia.org

Trimesic acid is then reduced to form the key intermediate, 1,3,5-Tris(hydroxymethyl)benzene. Following the reduction, the three hydroxyl groups are converted to methoxymethyl ethers. This etherification can be accomplished by reacting 1,3,5-Tris(hydroxymethyl)benzene with a reagent like chloromethyl methyl ether in the presence of a non-nucleophilic base, or through acid-catalyzed reaction with dimethoxymethane. wikipedia.org This route, while longer, allows for the synthesis of the target compound from simple hydrocarbon precursors.

Derivatization Strategies of Methoxymethyl Functionalities

The synthetic utility of this compound lies in the reactivity of its methoxymethyl groups, which can be transformed into a variety of other functional moieties. These groups are essentially protected forms of hydroxymethyl groups. wikipedia.org

The methoxymethyl (MOM) ether is a well-known acid-labile protecting group. wikipedia.orgmorressier.com Its cleavage regenerates the corresponding alcohol, 1,3,5-Tris(hydroxymethyl)benzene. This deprotection can be achieved using various Brønsted or Lewis acids. wikipedia.orgorganic-chemistry.org A mild and efficient method involves using catalytic amounts of bismuth trichloride (B1173362) in a solvent mixture like acetonitrile/water. morressier.com

Once the trialcohol is obtained, it can be selectively oxidized to afford either the trialdehyde or the tricarboxylic acid.

Aldehyde Formation : Oxidation with a mild agent like pyridinium (B92312) chlorochromate (PCC) or via Swern oxidation conditions will yield Benzene-1,3,5-tricarbaldehyde. nih.gov

Carboxylic Acid Formation : Using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), will fully oxidize the hydroxymethyl groups to carboxylic acids, yielding Trimesic acid. wikipedia.org

Table 2: Derivatization via Oxidation/Cleavage
Starting MaterialReaction StepReagentsProduct
This compound1. DeprotectionBiCl₃ (cat.), CH₃CN/H₂O1,3,5-Tris(hydroxymethyl)benzene
2a. Mild OxidationPCC or Swern OxidationBenzene-1,3,5-tricarbaldehyde
2b. Strong OxidationKMnO₄ or CrO₃Trimesic acid

Direct nucleophilic substitution on the methoxy (B1213986) group of the methoxymethyl functionality is challenging. However, substitution at the benzylic carbon is feasible. This reaction requires the conversion of the methoxy group into a good leaving group. By treating this compound with a strong Brønsted acid (e.g., HBr), the ether oxygen can be protonated. This allows for the departure of methanol (B129727) (a neutral molecule and thus a good leaving group) and the formation of a resonance-stabilized benzylic carbocation. This cation can then be attacked by a variety of nucleophiles, leading to a diverse range of substituted products. This pathway proceeds via an S_N1 mechanism.

For many applications, particularly in creating complex ligands or frameworks, it is necessary to convert the methoxymethyl groups into more versatile linkers like halides or amines.

Conversion to Halides : The most straightforward method to achieve this is by reacting this compound with a hydrogen halide, such as HBr or HCl. This reaction cleaves the ether bond and installs a halogen atom at the benzylic position, regenerating the 1,3,5-tris(halomethyl)benzene precursors. nih.govchemicalbook.com These halide derivatives are highly valuable intermediates for further functionalization.

Conversion to Amines : Once the tris(halomethyl)benzene is formed, it can be readily converted to 1,3,5-Tris(aminomethyl)benzene. A standard and effective method is the Gabriel synthesis, which involves reacting the halide with potassium phthalimide, followed by hydrazinolysis to release the primary amine. researchgate.net This provides a clean route to the triamine without over-alkylation issues.

Conversion to Other Linkers : The tris(halomethyl)benzene core can be reacted with a wide array of nucleophiles to install different linker groups. For example, reaction with sodium cyanide can produce the corresponding trinitrile, 1,3,5-Tris(cyanomethyl)benzene, which can be further hydrolyzed to acids or reduced to amines. rsc.org Similarly, reaction with sodium azide (B81097) followed by reduction yields the triamine, while reaction with other N-heterocycles like benzotriazole (B28993) can be used to synthesize specific tripodal ligands. nih.gov

1,3,5 Tris Methoxymethyl Benzene As a Key Building Block in Advanced Materials Synthesis

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com The rigid and predictable geometry of 1,3,5-tris(methoxymethyl)benzene derivatives allows for the design and synthesis of COFs with well-defined structures and tunable properties. researchgate.netrsc.org

Design Principles for COF Linkers Utilizing this compound Derivatives

The design of COF linkers derived from this compound is centered around the strategic placement of reactive functional groups on the benzene (B151609) core. The C3 symmetry of the central ring is a crucial design element that dictates the topology of the resulting framework. researchgate.net By modifying the methoxymethyl groups into other functionalities, such as aldehydes or amines, these linkers can participate in various condensation reactions to form extended, porous networks.

Key design principles include:

Symmetry and Geometry: The trigonal planar geometry of the 1,3,5-substituted benzene core is fundamental to creating hexagonal or other topologically complex porous structures. unt.edu The choice of co-monomer with complementary geometry (e.g., linear or triangular) determines the final network topology. nih.gov

Linkage Chemistry: The functional groups on the linker determine the type of covalent bond that will form the framework. For instance, derivatives like 1,3,5-triformylbenzene (TFB) or 1,3,5-tris(4-formylphenyl)benzene (TFPB) are commonly used to form imine-linked COFs through condensation with amine linkers. tcichemicals.comcd-bioparticles.net These imine linkages are known for their chemical stability. tcichemicals.com

Steric Hindrance: The introduction of bulky side groups on the linker can influence the stacking behavior and polymorphism of the resulting 2D COF layers. rsc.org This can be a tool to control the formation of specific lattice structures, such as favoring a kagome (kgm) lattice over a square-lattice (sql) structure. rsc.org

Functionality: The benzene core or the peripheral groups can be functionalized to impart specific properties to the COF. For example, incorporating electron-donating or -withdrawing groups can tune the electronic properties of the material for applications in catalysis or optoelectronics. rsc.org

Synthetic Methodologies for COF Construction (e.g., Solvothermal, Photocatalytic)

The synthesis of crystalline COFs from this compound derivatives relies on reversible reaction chemistry that allows for "error-correction" during the crystallization process. nih.gov

Solvothermal Synthesis: This is the most common method for COF synthesis. The reactants (linkers) are dissolved or suspended in a high-boiling point solvent or a mixture of solvents and heated in a sealed vessel (autoclave) for a period ranging from hours to days. The elevated temperature and pressure facilitate the reversible formation of covalent bonds, leading to the growth of crystalline COF particles. unt.edumdpi.com For example, a hydrazone-linked COF was synthesized via a solvothermal reaction between 2,5-diethoxyterephthalohydrazide (B2763183) and 1,3,5-tris(4-formylphenyl)benzene. unt.edu

Photocatalytic Synthesis: Visible-light-driven synthesis is an emerging, energy-efficient method. In this approach, a photocatalyst is used to initiate the polymerization reaction. For instance, a triazole-based COF was developed through the condensation of 1,3,5-tris(4-formylphenyl)benzene (TFPB) and 3,5-diamino-1,2,4-triazole (TRZ). This COF itself can act as a photocatalyst for reactions like CO2 reduction. rsc.org The synthesis often proceeds under mild conditions, making it a more sustainable approach.

Synthetic Method Description Key Parameters Example Derivative
Solvothermal Reaction in a sealed vessel at elevated temperature and pressure.Temperature, Time, Solvent1,3,5-tris(4-formylphenyl)benzene unt.edu
Photocatalytic Light-induced reaction, often in the presence of a photosensitizer.Light Wavelength, Catalyst1,3,5-tris(4-formylphenyl)benzene rsc.org

Structural Elucidation Techniques for Crystalline Organic Frameworks

Determining the precise atomic arrangement within COFs is crucial for understanding their properties and function. However, obtaining large, high-quality single crystals suitable for standard X-ray diffraction can be challenging. nih.gov Therefore, a combination of techniques is employed:

Powder X-ray Diffraction (PXRD): This is the primary technique used to assess the crystallinity and determine the unit cell parameters of a COF powder. The experimental PXRD pattern is compared with simulated patterns generated from proposed structural models. nih.gov

Electron Diffraction (ED): Due to the small crystal size of many COFs, electron diffraction, particularly 3D electron diffraction (3D ED) or continuous rotation electron diffraction (cRED), has become a powerful tool for solving their crystal structures from nano- or micro-sized crystals. nih.govnih.gov

High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM can provide direct visualization of the porous network and the stacking arrangement of the 2D layers. researchgate.net

Spectroscopic Techniques: Fourier-transform infrared (FTIR) and solid-state nuclear magnetic resonance (NMR) spectroscopy are used to confirm the formation of the expected covalent linkages and to probe the local environment of atoms within the framework.

Computational Modeling: Computational methods, such as particle swarm optimization (PSO) algorithms, are increasingly used in conjunction with experimental diffraction data to generate and refine potential crystal structures, helping to overcome the challenges of poor data quality. nih.gov

Application in Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs)

Derivatives of this compound are also valuable components in the synthesis of MOFs and non-crystalline Porous Organic Polymers (POPs). In this context, they are typically modified to act as multitopic organic linkers that coordinate to metal ions or clusters.

Ligand Design and Coordination Chemistry using this compound Derivatives

For applications in MOFs and POPs, the methoxymethyl groups of the parent compound are converted into coordinating functional groups such as carboxylates, pyridyls, or imidazoles. The C3 symmetry of the core allows these ligands to connect multiple metal centers, leading to the formation of 3D frameworks.

Carboxylate Ligands: Trimesic acid (1,3,5-benzenetricarboxylic acid) is a classic example of a C3-symmetric linker derived conceptually from the oxidation of this compound. Another important derivative is 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H3BTB), which acts as an expanded tripodal bridging ligand. rsc.org These carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate, bridging), leading to a rich variety of network topologies.

Nitrogen-based Ligands: Ligands such as 1,3,5-tris(1-imidazolyl)benzene (tib) and 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), which share the same 1,3,5-substitution pattern, are widely used. rsc.orgrsc.org The nitrogen atoms in the imidazole (B134444) or pyridine (B92270) rings readily coordinate to transition metal ions, forming robust frameworks. For instance, tib has been used with Co(II) and Zn(II) to construct 3D porous frameworks. rsc.org

Coordination-driven Self-Assembly: The final structure of a MOF is determined by the interplay between the geometry of the organic linker and the preferred coordination geometry of the metal ion or cluster (the secondary building unit, or SBU). The rigidity and defined orientation of the coordinating arms of the 1,3,5-trisubstituted benzene ligand are crucial for achieving predictable and highly ordered structures. mdpi.com

Ligand Derivative Coordinating Group Metal Ions Used Resulting Framework Type
1,3,5-tris(4-carboxyphenyl)benzene (H3BTB)CarboxylateZn(II)Porous POMOF rsc.org
1,3,5-tris(1-imidazolyl)benzene (tib)ImidazoleCo(II), Zn(II)3D Porous MOF rsc.org
1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM)ImidazoleAl(III), Cr(III), Cu(II)Novel MOFs mdpi.com
2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt)PyridylCo(II)3D MOFs rsc.org

Synthetic Approaches for MOF and POP Architectures

Similar to COFs, the synthesis of MOFs and POPs using these linkers often employs solvothermal or hydrothermal methods.

Solvothermal/Hydrothermal Synthesis: This is the predominant method for synthesizing crystalline MOFs. The organic linker and a metal salt are dissolved in a solvent (often a high-boiling polar solvent like dimethylformamide or water) and heated in a sealed container. mdpi.com This process allows for the slow crystallization of the MOF. For example, three novel MOFs were synthesized from Co(II)/Zn(II) salts and 1,3,5-tris(1-imidazolyl)benzene (tib) using urothermal reactions, a variation of the solvothermal method. rsc.org

Modulator-Assisted Synthesis: Sometimes, other molecules called modulators (e.g., monofunctional carboxylic acids) are added to the reaction mixture. These modulators can compete with the linker for coordination to the metal centers, which can help to control the crystal size, morphology, and defect density of the resulting MOF. This approach can even be used to create complex, anisotropic multi-domain MOFs. rsc.org

Surface-Mediated Synthesis: For creating 2D POPs or MOFs as thin films, on-surface synthesis under ultra-high vacuum conditions is utilized. Precursor molecules, such as 1,3,5-tris(4-bromophenyl)benzene (B1296842), are deposited onto a catalytic metal surface (e.g., Cu(111), Ag(110)). Heating the substrate triggers a surface-catalyzed coupling reaction (like Ullmann coupling) to form a 2D covalent network. rsc.orgresearchgate.net

This compound: A Versatile Scaffold in Materials Science

The chemical compound this compound is emerging as a crucial building block in the synthesis of advanced materials. Its unique trifunctional and symmetrical structure provides a versatile platform for creating complex molecular architectures, including metal-organic frameworks, dendrimers, and supramolecular assemblies.

Investigation of Framework Topologies and Network Formation

The tripodal nature of 1,3,5-trisubstituted benzene derivatives makes them ideal candidates for constructing intricate network structures. For instance, the reaction of 1,3,5-tris(1-imidazolyl)benzene with various metal salts has led to the formation of novel two-dimensional metal-organic frameworks (MOFs). nih.gov The resulting framework topologies are influenced by the coordination geometry of the metal ion. For example, with three-coordinated planar silver(I) ions, the ligand connects three metal atoms, resulting in a (6, 3) network topology. nih.gov In contrast, with six-coordinated octahedral metal ions like Cu(II), Zn(II), and Ni(II), each ligand only links two metal atoms, leading to a (4, 4) network topology. nih.gov This demonstrates how the interplay between the organic linker and the metal center dictates the final architecture of the resulting framework.

Similarly, the use of 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) as a tritopic bridging ligand has enabled the synthesis of a porous polyoxometalate-based metal-organic framework (POMOF). rsc.org This highlights the utility of 1,3,5-trisubstituted benzenes in creating complex, functional materials with potential applications in areas like catalysis. rsc.org The conformation of these tripodal molecules in the solid state is also a subject of investigation. For example, the crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene reveals an alternating arrangement of the substituents above and below the plane of the central benzene ring. nih.gov

Role in Dendrimer and Hyperbranched Polymer Synthesis

This compound and its derivatives serve as fundamental cores for the synthesis of dendrimers and hyperbranched polymers, which are characterized by their highly branched, three-dimensional structures.

Monomer Development from this compound

The synthesis of dendrimers often starts with a central core molecule, and 1,3,5-trisubstituted benzenes are frequently employed for this purpose. For example, new discotic liquid crystalline dendrimers have been prepared using a 1,3,5-triphenylbenzene (B1329565) core. researchgate.net The synthesis of these materials often involves the functionalization of the core to introduce reactive groups for subsequent branching. A key starting material for many of these syntheses is 1,3,5-tris(bromomethyl)benzene (B90972), which can be readily prepared and used to introduce a variety of functional groups. researchgate.net

Polymerization Strategies and Architectural Control

The construction of dendrimers and hyperbranched polymers from a 1,3,5-trisubstituted benzene core involves a stepwise, generational growth process. researchgate.net Each step, or generation, adds a new layer of branching units, leading to a geometrically increasing number of terminal groups. researchgate.net Various polymerization techniques can be employed, including condensation polymerization, addition polymerization, and ring-opening polymerization. instras.comfrontiersin.org The choice of polymerization strategy allows for control over the final architecture of the polymer. For instance, the A2 + B3 method has been used to synthesize hyperbranched polyimides from a triamine monomer derived from 1,3,5-trichlorobenzene. rsc.org

Controlled Growth and Branching in Dendrimeric Structures

A defining feature of dendrimer synthesis is the controlled, iterative growth that allows for precise control over the molecular weight and the number of terminal functional groups. researchgate.net This is in contrast to traditional polymerization methods that often result in a distribution of molecular weights. The generation number refers to the number of repeated branching cycles, with each generation adding a new layer of repeating units around the core. researchgate.net This controlled growth allows for the creation of well-defined macromolecules with specific properties tailored for various applications.

Contribution to Supramolecular Assembly and Self-Organized Systems

The ability of 1,3,5-trisubstituted benzenes to direct the formation of ordered structures through non-covalent interactions makes them valuable components in the field of supramolecular chemistry.

Design and Synthesis of Tripodal Receptors

Advancements in Materials Science: The Role of this compound

A Close Examination of a Versatile Building Block

In the realm of advanced materials synthesis, the strategic design of molecular building blocks is paramount to achieving novel functionalities and ordered structures. Among these, this compound has emerged as a compound of significant interest. Its unique C3-symmetric scaffold, coupled with the flexible methoxymethyl side chains, provides a versatile platform for the construction of complex supramolecular architectures. This article delves into the specific mechanisms that govern its self-assembly and the analytical techniques used to characterize the resulting higher-order structures.

2 Mechanisms of Self-Assembly and Non-Covalent Interactions

The self-assembly of this compound into well-defined supramolecular structures is a process governed by a delicate interplay of various non-covalent interactions. Unlike more rigid C3-symmetric molecules such as benzene-1,3,5-tricarboxylic acid or benzene-1,3,5-tricarboxamides, the conformational flexibility of the methoxymethyl groups in this compound introduces a higher degree of freedom, which in turn influences the packing and assembly pathways.

The primary non-covalent forces at play include:

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the ether oxygen atoms of the methoxymethyl groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules (like co-formers or solvents) or through weak C-H···O interactions, these oxygen atoms can direct the assembly into specific motifs. The strength and directionality of these hydrogen bonds are crucial in determining the final architecture. For instance, in the crystal structure of related compounds, such as 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, weak C-H···N hydrogen bonds are observed to play a role in the molecular cross-linking. researchgate.net

Dipole-Dipole Interactions: The methoxymethyl substituents introduce dipoles into the molecule. The collective arrangement of these dipoles can lead to either attractive or repulsive forces, influencing the orientation of molecules within the assembly.

The flexibility of the methylene (B1212753) (-CH2-) linker between the benzene ring and the ether oxygen allows the molecule to adopt various conformations. This can lead to the formation of different polymorphic structures or complex, interdigitated networks. The final assembled structure is often the one that represents the thermodynamic minimum, balancing the enthalpic gains from non-covalent bonding with the entropic costs of ordering.

3 Analysis of Supramolecular Architectures

The characterization of the supramolecular architectures formed by this compound relies on a combination of analytical techniques that provide insights into both the molecular and macroscopic ordering.

Single-Crystal X-ray Diffraction (SCXRD) stands as the most definitive method for elucidating the precise three-dimensional arrangement of molecules in the solid state. It provides detailed information on bond lengths, bond angles, and the specific non-covalent interactions that stabilize the crystal lattice. For example, analysis of related tripodal molecules has revealed alternating arrangements of substituents above and below the plane of the central arene ring. researchgate.net

Spectroscopic Techniques offer valuable information about the self-assembly process in both solution and the solid state:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the molecular structure. Concentration-dependent NMR studies can indicate the presence of intermolecular interactions in solution, such as stacking, through changes in chemical shifts. mdpi.com

Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to changes in the vibrational modes of the molecule upon assembly. Shifts in the frequencies of C-O-C stretching or aromatic C-H bending can provide evidence for the formation of hydrogen bonds or π-π interactions.

Microscopy and Thermal Analysis are employed to visualize the morphology of the assembled structures and to understand their thermal stability.

Scanning Tunneling Microscopy (STM): For assemblies on surfaces, STM can provide real-space images with sub-molecular resolution, revealing how individual molecules pack in two dimensions. Studies on similar C3-symmetric molecules have shown the formation of highly ordered nanoporous networks.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These methods are used to determine phase transition temperatures and the thermal stability of the supramolecular assemblies.

The table below summarizes the key analytical techniques and the type of information they provide in the study of this compound's supramolecular architectures.

Analytical TechniqueInformation Obtained
Single-Crystal X-ray DiffractionPrecise 3D molecular arrangement, bond distances/angles, non-covalent interaction geometries.
NMR SpectroscopyMolecular structure confirmation, detection of intermolecular interactions in solution.
IR/Raman SpectroscopyEvidence of hydrogen bonding and other intermolecular interactions through vibrational mode shifts.
Scanning Tunneling MicroscopyVisualization of 2D self-assembly on surfaces, morphology of nanostructures.
Thermal Analysis (DSC/TGA)Phase behavior, thermal stability, and decomposition profiles of the assemblies.

Through the application of these analytical methods, researchers can build a comprehensive understanding of how the molecular features of this compound translate into specific, functional supramolecular architectures, paving the way for its use in the rational design of new materials.

Chemical Reactivity and Mechanistic Investigations of 1,3,5 Tris Methoxymethyl Benzene Derivatives

Reaction Kinetics and Selectivity Studies of Functional Group Transformations

The functional group transformations of 1,3,5-tris(methoxymethyl)benzene derivatives are fundamental to their application in more complex systems. The reactivity of the methoxymethyl groups can be tuned by altering reaction conditions, which in turn influences the kinetics and selectivity of these transformations.

For instance, the conversion of the methoxymethyl groups to other functionalities, such as bromomethyl groups to form 1,3,5-tris(bromomethyl)benzene (B90972), is a key step in the synthesis of more complex molecules. The crystal structure of 1,3,5-tris(bromomethyl)benzene reveals that two of the bromo substituents are located on one side of the aromatic ring plane while the third is on the opposite side. nih.gov This specific conformation is influenced by weak intermolecular interactions, including Br···Br, CH₂···Br, and CH···π contacts, which also affect the vibrational modes of the pendant -CH₂Br groups. nih.gov

The kinetics of these transformations are influenced by factors such as the solvent, temperature, and the nature of the reagent. For example, the synthesis of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene from 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (B60834) and 1H-benzotriazole is carried out in N,N-dimethylformamide in the presence of sodium hydroxide. nih.gov The reaction progress can be monitored using techniques like thin-layer chromatography to determine the optimal reaction time for achieving high selectivity and yield. nih.gov

Table 1: Reaction Parameters for Functional Group Transformations

Starting MaterialReagent(s)ProductSolventKey ConditionsReference
1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene1H-Benzotriazole, Sodium Hydroxide1,3,5-Tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzeneN,N-DimethylformamideRoom Temperature nih.gov

Catalytic Processes Facilitated by Derived Scaffolds

Scaffolds derived from this compound and its analogues have shown significant potential in facilitating catalytic processes. The tripodal nature of these molecules allows for the preorganization of binding elements, which can enhance catalytic activity and selectivity. nih.gov

One area where these scaffolds have been particularly impactful is in the synthesis of metal-organic frameworks (MOFs). For example, copper benzene-1,3,5-tricarboxylate (B1238097) (Cu-BTC), a well-known MOF, has been investigated as a heterogeneous catalyst for biodiesel production. researchgate.net The Cu-BTC framework is synthesized solvothermally and possesses an octahedral morphology. researchgate.net It effectively catalyzes the transesterification of fatty acids to produce biodiesel, with a reported yield of 78.6%. researchgate.net The catalytic performance of Cu-BTC is attributed to its high surface area and the accessibility of the copper active sites within the porous structure. researchgate.net Impressively, the recycled catalyst maintains high efficacy, yielding 76.6% and 63.4% in the first and second recycling runs, respectively. researchgate.net

The design of these catalytic scaffolds is crucial. For instance, the use of 1,3,5-triethylbenzene (B86046) as a scaffold is believed to direct binding elements to the same face of the central ring due to a steric-gearing effect, thereby increasing binding affinity. nih.gov While this effect is well-documented for 1,3,5-triethylbenzene systems, similar preorganizing effects are observed in scaffolds based on 1,3,5-trimethylbenzene, suggesting that other factors also contribute to their catalytic efficacy. nih.gov

Table 2: Catalytic Performance of a Derived Scaffold

CatalystReactionYieldRecyclability (Yield)Reference
Copper Benzene-1,3,5-tricarboxylate (Cu-BTC)Transesterification for Biodiesel Production78.6%Run 1: 76.6%, Run 2: 63.4% researchgate.net

Mechanistic Elucidation of Polymerization and Framework-Forming Reactions

The derivatives of this compound are pivotal building blocks in the synthesis of porous crystalline polymers known as covalent organic frameworks (COFs). mdpi.com The formation of these frameworks relies on reversible reactions that allow for the simultaneous polymerization and crystallization, leading to highly ordered structures. researchgate.net

The mechanism of COF formation is a key area of investigation. The geometry of the building blocks, such as those derived from this compound, dictates the topology of the resulting framework. mdpi.com For instance, the condensation of building blocks with C3 symmetry, like 1,3,5-triformylbenzene (a derivative), can lead to hexagonal COF structures.

The formation of linkages within COFs is often based on dynamic covalent chemistry. mdpi.com Common linkages include boronate esters, formed from the condensation of boronic acids and catechols, and imines, formed from the reaction of aldehydes and amines. mdpi.com The reversible nature of these bond formations is crucial for error correction during the crystallization process, leading to highly crystalline materials. researchgate.net

For example, the solvothermal reaction of 2,5-diethoxyterephthalohydrazide (B2763183) with 1,3,5-triformylbenzene or 1,3,5-tris(4-formylphenyl)benzene results in the formation of hydrazone-linked hexagonal COFs. The mechanism involves the reversible formation of C=N bonds, which allows the framework to self-correct and achieve a high degree of crystallinity. Similarly, imide-linked COFs can be synthesized through the solvothermal reaction of C3-symmetric amines like 1,3,5-tris(4-aminophenyl)benzene (B174889) with dianhydrides.

The choice of substrate can also influence the formation of 2D COFs. Studies have shown that the on-surface synthesis of a 2D COF from 1,3,5-tris(4-bromophenyl)benzene (B1296842) is dependent on the substrate used, such as graphite, Cu(111), or Ag(110). rsc.org

Table 3: Building Blocks and Linkages in Framework-Forming Reactions

Building Block 1Building Block 2Linkage TypeResulting Framework TypeReference
1,3,5-Triformylbenzene2,5-DiethoxyterephthalohydrazideHydrazoneCovalent Organic Framework (COF)
1,3,5-Tris(4-aminophenyl)benzenePyromellitic DianhydrideImideCovalent Organic Framework (COF)
Boronic AcidsCatecholsBoronate EsterCovalent Organic Framework (COF) mdpi.com
AldehydesAminesImineCovalent Organic Framework (COF) mdpi.com

Computational and Theoretical Studies on 1,3,5 Tris Methoxymethyl Benzene and Its Constructs

Molecular Modeling of Reactivity and Conformational Dynamics

Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are instrumental in understanding the reactivity and conformational landscape of 1,3,5-Tris(methoxymethyl)benzene and its derivatives.

Reactivity:

Molecular modeling can predict sites of reactivity by calculating electrostatic potential maps, which visualize electron-rich and electron-poor regions of the molecule. For the broader class of 1,3,5-trisubstituted benzenes, reactivity is influenced by the nature of the substituents. For instance, in derivatives like 1,3,5-tris(trifluoromethyl)benzene, the strong electron-withdrawing nature of the trifluoromethyl groups deactivates the benzene (B151609) ring towards electrophilic substitution. researchgate.net Conversely, the methoxymethyl groups in this compound are weakly activating, directing electrophilic attack to the ortho and para positions relative to each substituent.

Conformational Dynamics:

The methoxymethyl groups of this compound are not static; they can rotate around the bond connecting them to the benzene ring. Molecular modeling studies can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. In related systems, such as 1,3,5-triethylbenzene (B86046), "gearing" phenomena are well-understood, but these are less described for isosteric 1,3,5-trimethoxybenzene (B48636) systems. researchgate.net For 1,3,5-tris(bromomethyl)benzene (B90972), it has been shown that two bromo substituents are located on one side of the plane of the aromatic ring and the third is on the opposite side. researchgate.net Gas-phase electron diffraction (GED) combined with theoretical models is a powerful technique for determining the structure of such isolated molecules. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic structure and bonding within this compound. lew.ro These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, bond orders, and charge distributions. wavefun.com

Electronic Structure:

DFT calculations can reveal the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. For aromatic compounds, these calculations can also elucidate the nature of the π-electron system. In a study on benzene and its derivatives, quantum chemical calculations were used to investigate the electronic ground and π-π* excited states. arxiv.org

Bonding:

Quantum chemical methods allow for a detailed analysis of the chemical bonds within the molecule. For example, in a study of 1,3,5-tris(trifluoromethyl)benzene, analysis based on ab initio calculations at the MP2/6-31G** level of theory investigated the additivity of substituent effects on the ring geometry. researchgate.net Similar calculations for this compound would provide precise values for bond lengths and angles, as well as insights into the nature of the interactions between the methoxymethyl groups and the benzene ring.

Simulation of Self-Assembly, Polymerization, and Framework Growth

A key area of interest for this compound and its analogues is their ability to act as building blocks for larger, ordered structures through self-assembly and polymerization.

Self-Assembly:

Atomistic molecular dynamics (MD) simulations are particularly useful for studying the spontaneous organization of molecules into supramolecular structures. For the related benzene-1,3,5-tricarboxamides (BTAs), MD simulations have demonstrated their self-assembly into one-dimensional, rod-like structures stabilized by threefold hydrogen bonding. nih.govrsc.org These simulations can elucidate the role of solvent and the thermodynamics of the assembly process. nih.gov

Polymerization:

Simulations can model the polymerization reactions of functionalized 1,3,5-trisubstituted benzenes. For example, hyperbranched polymers have been synthesized from 1,3,5-triethynylbenzene (B1295396) derivatives through Hay or Sonogashira coupling reactions. researchgate.net Computational models can help to understand the growth mechanism and the resulting polymer architecture.

Framework Growth:

The C3-symmetric nature of this compound makes it an ideal candidate for the construction of porous organic frameworks (POFs) and metal-organic frameworks (MOFs). Simulations can predict the topology of the resulting networks and their properties, such as pore size and surface area. For instance, coordination polymers have been constructed from 1,3,5-tris(functionalised-phenylethynyl)benzene linkers and copper ions. researchgate.net

Predictive Models for Structure-Activity Relationships in Derived Materials

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. nih.govoptibrium.com

For materials derived from this compound, QSAR models can be developed to predict properties such as:

Antimicrobial Activity: For a series of triazolothiadiazine compounds, 2D-QSAR models were developed to describe their antifungal and antibiotic properties. mdpi.com

Toxicity: QSAR models can predict the ecotoxicity of substituted benzenes, which is crucial for assessing their environmental impact. nih.gov

Material Properties: For polymers and frameworks, QSAR can be used to predict properties like thermal stability, mechanical strength, and catalytic activity based on the structure of the monomeric units.

These predictive models are developed by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, like multiple linear regression or machine learning algorithms, to build a correlative model. nih.govmdpi.com

Interactive Data Table: Computational Parameters for Benzene Derivatives

Compound ClassComputational MethodKey Findings
Benzene-1,3,5-tricarboxamide (BTA)Atomistic Molecular Dynamics (MD)Demonstrates cooperative self-assembly into oligomers. nih.gov
1,3,5-Tris(4-carboxyphenyl)benzene (B1661964)Density Functional Theory (DFT)Characterized the reactivity profile in terms of electron density. nih.gov
Substituted BenzenesMultiple Linear Regression (QSAR)Predicted chronic toxicity to Daphnia magna. nih.gov
Triazolothiadiazine CompoundsGenetic Function Approximation (QSAR)Developed predictive models for antifungal and antibiotic properties. mdpi.com
1,3,5-tris(trifluoromethyl)benzeneGas-Phase Electron Diffraction & Quantum ChemistryDetermined molecular structure and conformation. researchgate.net

Emerging Research Directions and Future Perspectives

Exploration of Novel Functionalization and Post-Synthetic Modification Strategies

The future utility of 1,3,5-Tris(methoxymethyl)benzene is intrinsically linked to the development of innovative methods for its chemical transformation. The methoxymethyl (-CH₂OCH₃) groups, while relatively stable, offer pathways for functionalization that are ripe for exploration.

A primary strategy involves the conversion of the methoxymethyl groups into more reactive functionalities. For instance, cleavage of the methyl ether can yield the corresponding tris(hydroxymethyl)benzene, a versatile precursor for esterification and etherification reactions. A more direct and widely used precursor for creating C3-symmetric functional molecules is 1,3,5-Tris(bromomethyl)benzene (B90972). rsc.orgresearchgate.netnih.gov This bromo-derivative is a key starting material for synthesizing a variety of branched ligands and complex molecules through nucleophilic substitution reactions. researchgate.net For example, it can be converted to 1,3,5-tricyanobenzene, which is then hydrogenated to produce 1,3,5-tris(aminomethyl)benzene, a useful building block for polymers and coordination chemistry. prepchem.com

Emerging research could focus on metal-catalyzed C-O activation or acid-catalyzed reactions to directly functionalize the methoxymethyl group without proceeding through a halogenated intermediate. Such methods could provide more efficient and atom-economical routes to novel derivatives.

Post-synthetic modification (PSM) represents another significant frontier. In this context, this compound could be incorporated as a core unit into a larger polymer or framework. Research on hyper-cross-linked polymers (HCPs) has demonstrated that benzyl (B1604629) methyl ether compounds can undergo self-condensation in the presence of strong acid catalysts to form porous networks. univie.ac.at While studies have focused on biphenyl-based monomers like 4,4′-bis(methoxymethyl)biphenyl, the principles could be extended to this compound to create three-dimensional porous organic polymers (POPs). univie.ac.at The resulting network, featuring a rigid benzene (B151609) core and flexible linkages, could then be subjected to PSM to introduce new functionalities within the pores, tailoring the material for specific applications like gas storage or catalysis.

Interdisciplinary Research Opportunities in Advanced Materials Chemistry

The unique C3-symmetric architecture of this compound makes it an attractive candidate for creating well-defined structures in advanced materials, an area where interdisciplinary collaboration is key. Its potential spans supramolecular chemistry, polymer science, and nanotechnology.

In supramolecular chemistry, extensive research on Benzene-1,3,5-tricarboxamides (BTAs) highlights the power of C3-symmetric cores in driving the self-assembly of complex, functional materials. rsc.org BTAs form one-dimensional, rod-like nanostructures stabilized by threefold hydrogen bonding, which have been explored for applications in nanotechnology and biomedicine. rsc.orgnih.gov By analogy, derivatives of this compound, functionalized with appropriate interacting groups, could be designed to self-assemble into new types of supramolecular polymers with unique dynamic properties. nih.gov The modularity of such systems allows for precise control over the functionality presented on the surface of the assembled fibers. rsc.orgtue.nl

In polymer chemistry, this compound can act as a trifunctional cross-linking agent. Its incorporation into polymer chains can create network polymers with high thermal stability and specific mechanical properties. Emerging research focuses on creating novel conjugated microporous polymers (CMPs). For example, starburst molecules with a 1,3,5-trisubstituted benzene core have been synthesized to create amorphous molecular materials with high glass-transition temperatures, suitable for applications in optoelectronics. rsc.org Triazine-based CMPs using cores like 1,3,5-tris(diphenylamino)benzene (B145324) have shown high iodine capture capacity, demonstrating their potential in environmental remediation. rsc.org These examples showcase the potential for using this compound as a core for new functional polymers.

Potential for Engineering Novel Chemical Systems and Methodologies

The rigid and symmetrical nature of the 1,3,5-trisubstituted benzene core is ideal for engineering novel chemical systems where precise spatial arrangement is crucial. This includes the design of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and complex molecular architectures.

The synthesis of multicoordinate ligands from 1,3,5-trisubstituted benzenes is a well-established strategy. For instance, 1,3,5-triethynylbenzene (B1295396), synthesized from 1,3,5-tribromobenzene, is a precursor to star-shaped, fully conjugated molecules and coordination polymers. mdpi.com These materials have applications in catalysis and molecular electronics. Similarly, functionalized derivatives of this compound could serve as the organic linkers (struts) in the construction of MOFs and COFs. The length and functionality of the arms extending from the central benzene ring could be systematically varied to control the pore size, geometry, and chemical environment of the resulting framework.

Furthermore, the compound can serve as a scaffold for creating tripodal molecules for applications in molecular recognition and catalysis. nih.gov By attaching specific binding sites or catalytic centers to the three arms of the molecule, researchers can design host molecules with pre-organized cavities for guest binding or create multimetallic catalysts with cooperative effects. The development of synthetic strategies to achieve this, such as those used for creating 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, provides a roadmap for future work in this area. nih.gov

Data Tables

Table 1: Comparison of C3-Symmetric 1,3,5-Trisubstituted Benzene Cores and Their Applications

Compound NameCore StructureKey Features & Applications
This compound Benzene with three -CH₂OCH₃ groupsPotential as a cross-linking agent and precursor for porous organic polymers and functional materials. univie.ac.at
Benzene-1,3,5-tricarboxamide (BTA) Benzene with three -CONH-R groupsForms self-assembling supramolecular polymers via hydrogen bonding; used in biomaterials and nanotechnology. rsc.orgnih.gov
1,3,5-Tris(bromomethyl)benzene Benzene with three -CH₂Br groupsVersatile synthetic intermediate for creating complex branched molecules and ligands through nucleophilic substitution. researchgate.netnih.gov
1,3,5-Triethynylbenzene Benzene with three -C≡CH groupsBuilding block for conjugated polymers, star-shaped molecules, and coordination polymers for electronics and catalysis. mdpi.com
1,3,5-Tris(diphenylamino)benzene Benzene with three -C₆H₄-N(Ph)₂ groupsCore for starburst amorphous molecular materials with high thermal stability for optoelectronic applications. rsc.orgrsc.org

Q & A

Q. What are the recommended safety protocols for handling 1,3,5-Tris(methoxymethyl)benzene in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Use nitrile gloves inspected for integrity, chemical-resistant lab coats, and safety goggles. Avoid skin contact using proper glove removal techniques .
    • Respiratory Protection : For aerosol exposure, use NIOSH-approved P95 respirators or EU-standard OV/AG/P99 cartridges .
    • Environmental Controls : Work in a fume hood to minimize inhalation risks. Avoid drainage contamination by using absorbent materials (e.g., vermiculite) for spills .
    • Waste Management : Segregate waste and dispose via certified hazardous waste handlers to comply with EPA/FDA guidelines .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer :
    • Synthetic Route : Utilize nucleophilic substitution reactions, as demonstrated in analogous triazine derivatives (e.g., methoxymethyl-amino triazines). Optimize reaction conditions (temperature: 60–80°C, solvent: anhydrous DMF) to enhance yield .
    • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
    • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxymethyl group substitution patterns (δ 3.3–3.5 ppm for OCH3_3, δ 4.5–4.7 ppm for CH2_2) .
    • X-ray Diffraction : For crystallographic validation, grow single crystals via slow evaporation in chloroform and analyze space group symmetry .

Advanced Research Questions

Q. How does this compound interact with microbial communities in contaminated soil systems?

  • Methodological Answer :
    • Experimental Design : Spike soil columns with the compound (e.g., 1000 mg/kg) and monitor degradation via HPLC-MS. Track metabolites like methoxy-formaldehyde derivatives .
    • Community Analysis : Use PCR-DGGE of 16S rDNA to assess bacterial diversity. Note: Prior studies on RDX contamination showed no significant diversity shifts, suggesting resilience in dominant species .

Q. What computational approaches predict the thermal stability of this compound under extreme conditions?

  • Methodological Answer :
    • Molecular Dynamics (MD) Simulations : Model decomposition pathways at high temperatures (e.g., 500–800 K). Compare with experimental TGA/DSC data to validate activation energies .
    • Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G**) to analyze bond dissociation energies (BDEs) of methoxymethyl groups, identifying weak points in the structure .

Q. How can researchers optimize the compound’s application in drug delivery systems?

  • Methodological Answer :
    • Lipophilicity Tuning : Modify methoxymethyl group ratios to enhance blood-brain barrier penetration. Measure logP values via shake-flask assays .
    • In Vitro Testing : Assess cytotoxicity in triple-negative breast cancer cell lines (MDA-MB-231) using MTT assays. Reference IC50_{50} values from analogous triazine derivatives (e.g., 8–12 µM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.